![molecular formula C10H13N7O3 B2890198 N-((4,6-dimethoxy-1,3,5-triazin-2-yl)methyl)-1-methyl-1H-1,2,3-triazole-4-carboxamide CAS No. 2034539-27-8](/img/structure/B2890198.png)
N-((4,6-dimethoxy-1,3,5-triazin-2-yl)methyl)-1-methyl-1H-1,2,3-triazole-4-carboxamide
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Overview
Description
DMTMM is an organic triazine derivative commonly used for activation of carboxylic acids, particularly for amide synthesis . It’s a compound used in peptide synthesis .
Synthesis Analysis
DMTMM is prepared by reaction of 2-chloro-4,6-dimethoxy-1,3,5-triazine (CDMT) with N-methylmorpholine (NMM) . In one study, 1,3,5-triazine–1,2,4-triazine hybrids were synthesized and their structures were confirmed by IR, NMR, and high-resolution mass spectra .Molecular Structure Analysis
The empirical formula of DMTMM is C10H17ClN4O3 and its molecular weight is 276.72 .Chemical Reactions Analysis
DMTMM is used for amide coupling, one of the most common reactions in organic chemistry . It has also been used to synthesize other carboxylic functional groups such as esters and anhydrides .Physical And Chemical Properties Analysis
DMTMM is a solid substance with a melting point of 202-207 °C .Scientific Research Applications
Development of Carboxymethyl Cellulose (CMC) Films for Food Packaging
This compound has been used as a cross-linking agent for the development of carboxymethyl cellulose (CMC) films for food packaging . The presence of this compound effectively improved moisture uptake, moisture content, water vapour permeability, water solubility of the films, oil resistance together with good biodegradability .
Pharmaceutical Intermediate
It is used as a pharmaceutical intermediate . Pharmaceutical intermediates are crucial in the production of pharmaceuticals as they are the building blocks used in the production process.
Activating Carboxylic Acids in Solution
This compound is used as a reagent for activating carboxylic acids in solution . This is a crucial step in many chemical reactions, particularly in the synthesis of various organic compounds.
Solid Phase Peptide Synthesis
It is used in solid phase peptide synthesis . Solid phase peptide synthesis is a method used to produce peptides, which are short chains of amino acids. These peptides have a wide range of applications in biological research and drug development.
Condensation of Carboxylic Acids and Amines
This compound can be used as a condensing agent for the condensation of carboxylic acids and amines to the corresponding amides . This reaction is fundamental in organic chemistry and is used in the synthesis of a wide range of compounds.
Esterification of Carboxylic Acids with Alcohols
It can be used for the esterification of carboxylic acids with alcohols to the corresponding esters . Esters are commonly used in a variety of products, including plastics, resins, perfumes, and pharmaceuticals.
Mechanism of Action
Mode of Action
The compound, also known as DMTMM, is primarily used as a coupling reagent in peptide synthesis . It facilitates the condensation of carboxylic acids and amines to form corresponding amides . Additionally, it can promote the esterification of carboxylic acids with alcohols to form corresponding esters .
Action Environment
The compound’s action, efficacy, and stability can be influenced by various environmental factors. For instance, the presence of NMM (N-Methylmorpholine) has been shown to facilitate the esterification of carboxylic acids with DMTMM . Furthermore, the by-product of the reaction with DMTMM is highly water-soluble, which allows for easy removal from the main reaction product .
Safety and Hazards
Future Directions
properties
IUPAC Name |
N-[(4,6-dimethoxy-1,3,5-triazin-2-yl)methyl]-1-methyltriazole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N7O3/c1-17-5-6(15-16-17)8(18)11-4-7-12-9(19-2)14-10(13-7)20-3/h5H,4H2,1-3H3,(H,11,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QUDMBSFEFZRSQL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(N=N1)C(=O)NCC2=NC(=NC(=N2)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N7O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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